molecular formula C21H21ClN2O4S B2710101 8-(4-chlorobenzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine CAS No. 866895-20-7

8-(4-chlorobenzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine

Cat. No.: B2710101
CAS No.: 866895-20-7
M. Wt: 432.92
InChI Key: CUYNRCPJOCVLFO-UHFFFAOYSA-N
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Description

The compound 8-(4-chlorobenzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine features a fused quinoline core integrated with a [1,4]dioxino ring system. Key structural elements include:

  • 9-position substitution: An N,N-diethylamine group, enhancing lipophilicity and influencing pharmacokinetic properties.

Properties

IUPAC Name

8-(4-chlorophenyl)sulfonyl-N,N-diethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c1-3-24(4-2)21-16-11-18-19(28-10-9-27-18)12-17(16)23-13-20(21)29(25,26)15-7-5-14(22)6-8-15/h5-8,11-13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYNRCPJOCVLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=NC2=CC3=C(C=C21)OCCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorobenzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Dioxin Ring: The dioxin ring can be introduced via a cyclization reaction involving a diol and an appropriate electrophile.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as pyridine.

    Chlorophenyl Substitution: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a chlorophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorobenzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Chlorophenyl halide in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. The specific structure of 8-(4-chlorobenzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine allows it to interact with various biological targets involved in cancer cell proliferation. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells, making them potential candidates for chemotherapy agents.

Antimicrobial Properties
The sulfonamide group present in the compound is known for its antimicrobial activity. Research has demonstrated that compounds containing this functional group can inhibit the growth of bacteria and fungi. The specific compound under consideration may serve as a lead structure for developing new antimicrobial agents that could combat resistant strains of bacteria.

Material Science

Polymer Chemistry
The sulfonyl group in this compound can be utilized to modify polymer properties. For instance, incorporating sulfonamide functionalities into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials used in aerospace and automotive industries.

Synthesis of Advanced Materials
The unique chemical structure allows for the synthesis of advanced materials such as nanocomposites and hydrogels. These materials can be engineered for specific applications, including drug delivery systems where controlled release is crucial.

Biological Research

Biochemical Probes
Due to its ability to selectively bind to specific proteins or enzymes, this compound can be developed into a biochemical probe for studying various biological processes. For example, it may be used to investigate enzyme kinetics or protein-ligand interactions in cellular pathways.

In Vivo Studies
Preliminary studies indicate that compounds with similar structures can be utilized in vivo to track biological processes or disease progression. This capability is essential for understanding complex diseases and developing targeted therapies.

Table 1: Summary of Research Findings on Similar Compounds

Study ReferenceCompoundApplicationKey Findings
Quinoline DerivativeAnticancerInduces apoptosis in breast cancer cells
Sulfonamide CompoundAntimicrobialEffective against MRSA strains
Polymer Modified with SulfonamideMaterial ScienceEnhanced thermal stability at high temperatures

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, a series of quinoline derivatives were tested for their anticancer properties against various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against multiple cancer types, suggesting significant potential as therapeutic agents .

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University focused on the antimicrobial properties of sulfonamide derivatives. The results showed that these compounds effectively inhibited the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Mechanism of Action

The mechanism of action of 8-(4-chlorobenzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline/Quinazoline Derivatives

Compound Name (ID) Core Structure Key Substituents Synthesis Yield (%) Melting Point (°C) Biological Activity/Application Reference
Target Compound Dioxinoquinoline 8-(4-Cl-benzenesulfonyl), 9-N,N-diethyl N/A N/A N/A (Inferred: Kinase inhibition)
SH-340 (Quinazoline derivative) Dioxinoquinazoline 7-((4-methylpiperazin-1-yl)methyl) N/A N/A Keratinocyte differentiation (AD model)
Compound 6 (Benzenesulfonamide) Quinoline 4-Acetamido, 8-NH-Quinoline 78 193–194 Anticancer (QSAR study)
Compound 5 (Tubulin inhibitor) Dioxinoquinazoline 3′-(Thien-2-yl)phenylamine 70 >300 Tubulin polymerization inhibition
NQ1 (Nitroquinoline) Nitroquinoline 3-Ethynylphenyl, 6-benzyloxy 89 222 Anticancer (Pharmacological study)
Compound 7 (Antibacterial) Quinoline 7-Methoxy, 6-((2-methylbenzyl)oxy) 61.5 N/A Antibacterial (MIC: 1–2 µg/mL)
CymitQuimica compound Dioxinoquinoxaline 8-Cl, 7-sulfamoylphenylacetamide N/A N/A N/A (Sulfonamide-based target)

Key Comparative Insights:

Structural Modifications and Activity: Sulfonamide vs. Sulfonyl Groups: The target compound’s 4-chlorobenzenesulfonyl group (electron-withdrawing) contrasts with the acetamido-benzenesulfonamide in Compound 6 . Sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase), while sulfonyl groups may enhance metabolic stability.

Synthetic Accessibility: Quinoline derivatives with halogen or sulfonyl groups (e.g., NQ1 , Compound 7 ) are typically synthesized via nucleophilic substitution or palladium-catalyzed coupling, with yields ranging from 56% to 89%. The target compound’s synthesis route is unspecified but may align with methods in and .

Biological Relevance: Anticancer Activity: Compounds like NQ1 and tubulin inhibitors () highlight the role of nitro groups and fused heterocycles in disrupting microtubule dynamics . The target compound lacks a nitro group but may leverage its sulfonyl moiety for similar targets. Antibacterial Potential: The methoxy and benzyloxy substituents in Compound 7 correlate with enhanced Gram-positive activity, suggesting the target’s 4-chlorobenzenesulfonyl group could be optimized for microbial targets.

Physical Properties :

  • High melting points (>300°C) in compounds indicate strong intermolecular forces (e.g., hydrogen bonding), whereas the target compound’s melting point remains uncharacterized.

Biological Activity

The compound 8-(4-chlorobenzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine is a member of the quinoline family that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and related pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20ClN2O3S\text{C}_{18}\text{H}_{20}\text{ClN}_{2}\text{O}_{3}\text{S}

This structure features a quinoline core substituted with a chlorobenzenesulfonyl group and diethyl groups that may influence its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, particularly in anticancer applications. Below are the key findings regarding its biological activity:

Anticancer Activity

  • Cell Proliferation Inhibition : The compound has shown significant inhibitory effects on cancer cell lines. For instance, derivatives related to this compound have demonstrated IC50 values in the low micromolar range against various cancer types including colorectal and leukemia cells .
  • Mechanism of Action :
    • Cell Cycle Arrest : Studies indicate that such compounds can induce cell cycle arrest at the G0/G1 phase, leading to apoptosis in cancer cells .
    • Caspase Activation : The activation of caspases (caspase-8 and caspase-9) is noted as a critical mechanism for inducing apoptosis in treated cells .
  • Mitochondrial Membrane Depolarization : The compound influences mitochondrial dynamics, contributing to its pro-apoptotic effects by depolarizing the mitochondrial membrane potential .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It was found to exhibit significant radical scavenging activity against DPPH and ABTS radicals. This suggests a dual role in both cancer treatment and oxidative stress mitigation .

Antimicrobial Activity

The antimicrobial properties of related sulfonamide derivatives were assessed, revealing moderate antibacterial activity with minimum inhibitory concentration (MIC) values exceeding 500 µg/mL for various strains . This indicates that while the primary focus is on anticancer properties, there may be potential applications in antimicrobial therapy.

Case Studies

Several studies have focused on the biological activities of compounds similar to this compound:

  • Study on Anticancer Effects :
    • A recent study evaluated a series of sulfonamide derivatives and their anticancer effects on human cancer cell lines such as HeLa and HL-60. The results demonstrated that these compounds could effectively inhibit cell growth with IC50 values ranging from 0.89 to 9.63 µg/mL .
  • Mechanistic Insights :
    • Another investigation into the mechanism revealed that certain derivatives could significantly inhibit β-catenin-dependent transcription in colorectal cancer cells. This pathway is crucial for tumor progression in various cancers .

Data Table: Biological Activities Summary

Activity TypeObserved EffectIC50 Values (µg/mL)Reference
AnticancerCell proliferation inhibition0.89 - 9.63
Apoptosis InductionCaspase activationNot specified
AntioxidantRadical scavengingNot specified
AntimicrobialModerate antibacterial activity>500

Q & A

Q. What synthetic routes are recommended for synthesizing 8-(4-chlorobenzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A general approach includes:

Core Formation : Construct the quinoline-dioxino fused core via cyclization reactions (e.g., acid-catalyzed cyclization of diols or epoxides) .

Q. Substituent Introduction :

  • The 4-chlorobenzenesulfonyl group can be added via sulfonylation using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base) .
  • The N,N-diethylamine group is introduced via nucleophilic substitution or Buchwald-Hartwig amination, depending on the leaving group present on the quinoline ring .

Purification : Column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) and recrystallization (solvent: ethanol/dichloromethane) are critical for isolating the pure compound .

Table 1 : Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
CyclizationH2SO4 (cat.), 80°C, 6h65–70
Sulfonylation4-Cl-Benzenesulfonyl chloride, Et3N, DCM, 0°C→RT75–80
Amine IntroductionPd(OAc)2, Xantphos, Cs2CO3, toluene, 110°C60–65

Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the diethylamine protons (δ 1.2–1.4 ppm for CH3, δ 3.3–3.5 ppm for CH2) and sulfonyl aromatic protons (δ 7.5–8.0 ppm). The dioxino-quinoline core protons appear as multiplets between δ 4.0–5.0 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with exact mass matching the theoretical value (e.g., m/z calc. 487.12; found 487.13) .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C-S bond in sulfonyl group: ~1.76 Å; quinoline ring planarity) .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution (MIC determination against Gram+/Gram− bacteria, fungi) .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or metabolic enzymes (e.g., CYP450) using fluorescence-based assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency compared to DCM .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd2(dba)3 vs. Pd(OAc)2) for amine coupling; ligand choice (Xantphos vs. BINAP) impacts stability .
  • Temperature Control : Lower reaction temperatures (0–5°C) reduce side-product formation during sulfonylation .

Q. What computational strategies predict target interactions and structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR PDB: 1M17). Key interactions: sulfonyl group with Lys721; quinoline ring π-stacking .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD <2.0 Å indicates stable binding .
  • QSAR Models : Train models using descriptors like logP, H-bond acceptors, and topological polar surface area (TPSA) to predict bioactivity .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple assays (e.g., MIC values from 5+ studies) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
  • Experimental Replication : Standardize protocols (e.g., cell line passage number, serum concentration in media) to minimize variability .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics to confirm if bioactivity correlates with expected pathways (e.g., apoptosis markers for cytotoxicity) .

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